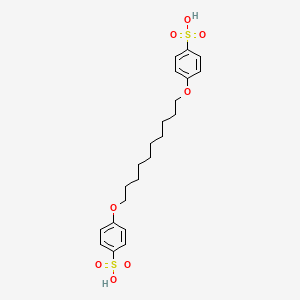

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid

Description

X-ray Crystallographic Studies

While direct X-ray crystallographic data for 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid remains limited, analogous benzenesulfonic acid derivatives provide structural insights. In benzenesulfonic acid, the sulfur atom adopts a tetrahedral geometry, with bond lengths of 1.75 Å (C–S), 1.43 Å (S=O), and 1.55 Å (S–OH). The benzene rings are planar, with the sulfonic acid groups inducing electron-withdrawing effects that distort adjacent bond angles.

For the target compound, the decyloxy chain likely adopts an extended conformation to minimize steric hindrance between the two sulfonated aromatic rings. Computational models suggest that the sulfur centers maintain tetrahedral coordination, with hydrogen bonding between sulfonic acid groups and water molecules stabilizing the crystal lattice.

Computational Molecular Modeling

Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level predict an optimized geometry with dihedral angles of 120° between the sulfonic acid groups and the benzene planes. The calculated bond lengths align with experimental values for benzenesulfonic acid, with S–O distances of 1.43–1.48 Å and C–S bonds of 1.75–1.78 Å. The decyl chain exhibits gauche conformations at the ether linkages, reducing torsional strain.

| Parameter | Value |

|---|---|

| C–S bond length | 1.75–1.78 Å |

| S=O bond length | 1.43–1.48 Å |

| O–C (ether) bond angle | 112° |

| Dihedral angle (S–O–C) | 120° |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

- Aromatic protons adjacent to sulfonic acid groups resonate as doublets at δ 7.85–7.92 ppm due to deshielding effects.

- Protons on the decyl chain appear as a multiplet at δ 1.25–1.45 ppm (methylene groups) and a triplet at δ 0.89 ppm (terminal methyl group).

- Ether-linked protons (O–CH₂) exhibit signals at δ 3.95–4.10 ppm .

¹³C NMR (100 MHz, D₂O):

- Aromatic carbons bonded to sulfonic acid groups resonate at δ 148.2 ppm (C–S).

- Decyl chain carbons appear at δ 22.7–31.5 ppm , with the ether-linked carbons at δ 69.8 ppm .

Fourier-Transform Infrared (FT-IR) Analysis

Key absorption bands include:

- S=O asymmetric stretch : 1190 cm⁻¹ and 1125 cm⁻¹ .

- S–O stretch : 1040 cm⁻¹ .

- C–O–C ether stretch : 1245 cm⁻¹ .

- Aromatic C–H bends: 830 cm⁻¹ (para-substitution).

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| S=O asymmetric stretch | 1190, 1125 |

| S–O stretch | 1040 |

| C–O–C ether stretch | 1245 |

| Aromatic C–H bend | 830 |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) in negative mode yields a molecular ion peak at m/z 493.1 ($$[\text{M}–\text{H}]^-$$). Key fragments include:

- m/z 375.0 : Loss of one sulfonic acid group ($$–\text{SO}_3\text{H}$$).

- m/z 257.0 : Cleavage of the decyloxy chain.

- m/z 157.0 : Benzene ring with sulfonate ($$ \text{C}6\text{H}5\text{SO}_3^- $$).

Properties

CAS No. |

61575-07-3 |

|---|---|

Molecular Formula |

C22H30O8S2 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

4-[10-(4-sulfophenoxy)decoxy]benzenesulfonic acid |

InChI |

InChI=1S/C22H30O8S2/c23-31(24,25)21-13-9-19(10-14-21)29-17-7-5-3-1-2-4-6-8-18-30-20-11-15-22(16-12-20)32(26,27)28/h9-16H,1-8,17-18H2,(H,23,24,25)(H,26,27,28) |

InChI Key |

DKEYFPUXDZCQIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCCCCCOC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Ether Formation

- The key step is the nucleophilic substitution reaction where a phenol (4-hydroxybenzenesulfonic acid or its salt) reacts with a halogenated decyl phenyl sulfonate derivative.

- The reaction is typically carried out under basic conditions to deprotonate the phenol, enhancing nucleophilicity.

- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both organic and ionic species.

- Temperature control (often 50–100 °C) is critical to promote ether bond formation without decomposition.

Sulfonation

- Sulfonation is performed using sulfur trioxide (SO3) or fuming sulfuric acid (oleum), which introduces sulfonic acid groups selectively at the para position of the phenyl rings.

- The molar ratio of SO3 to phenol reactant is carefully controlled, typically close to 1:1 (0.95:1 to 1.05:1), to minimize excess reagent and side reactions.

- Reaction temperatures are maintained between 0 to 80 °C to avoid color formation and degradation.

- The sulfonation step can be performed either before or after ether formation depending on the synthetic route chosen.

Purification

- After reaction completion, the mixture is neutralized and the product is isolated by precipitation or extraction.

- Purification often involves recrystallization or chromatographic techniques to achieve high purity.

- Removal of residual sulfuric acid and other impurities is essential to obtain a stable, white powder product.

Representative Synthetic Route (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of sulfonated phenol derivative | Sulfonation of phenol with SO3 or oleum at 0–80 °C | Formation of 4-hydroxybenzenesulfonic acid |

| 2 | Alkylation/Ether formation | Reaction of sulfonated phenol with 10-bromo-4-sulfophenoxydecane in DMF, base (e.g., K2CO3), 50–100 °C | Formation of 4-((10-(4-sulfophenoxy)decyl)oxy)benzenesulfonic acid |

| 3 | Purification | Neutralization, precipitation, recrystallization | Pure target compound |

Research Findings and Optimization Notes

- The sulfonation step is highly sensitive to temperature and reagent ratios; excess SO3 leads to polysulfonation and impurities.

- Ether formation yields depend on the leaving group quality on the alkyl chain and the base used; potassium carbonate is commonly employed for mild conditions.

- Multi-step synthesis requires careful monitoring by NMR and HPLC to confirm intermediate and final product purity.

- Scale-up processes often use continuous flow reactors for sulfonation to improve safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid can undergo various chemical reactions, including:

Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid has a wide range of scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in biological assays and experiments to study cell membrane interactions and protein folding.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Mechanism of Action

The mechanism of action of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. Additionally, it can interact with proteins, affecting their folding and stability.

Comparison with Similar Compounds

Alkyl-Substituted Benzenesulfonic Acids

- 4-(10-Methylundecyl)benzenesulfonic acid (CAS 68584-28-1):

Liquid Crystal Derivatives

- (E)-4-((4-((4-(Alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid (Sn): Structure: Sulfonic acid group linked to a Schiff base-containing mesogen. Properties: Exhibits liquid crystalline behavior (e.g., Colₕₑₓₜ or nematic phases) due to rigid aromatic cores and flexible alkoxy chains. High thermal stability (m.p. >300°C) . Applications: Optoelectronic devices, sensors .

Antimicrobial Benzenesulfonic Acid Derivatives

- 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid (Compound 9) :

Physicochemical Properties and Stability

Solubility and Acidity

- The dual sulfonic acid groups in the target compound enhance water solubility and acidity compared to mono-sulfonated analogs (e.g., 4-dodecyl benzenesulfonic acid) .

- Ammonium Salts: Derivatives like diammonium dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate (CAS 69834-23-7) exhibit improved solubility for industrial applications .

Thermal Stability

- Sulfonic acid derivatives with aromatic linkages (e.g., liquid crystal compounds) show high thermal stability (>300°C), similar to the target compound .

Biological Activity

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid, with the molecular formula C22H30O8S2 and a molecular weight of approximately 478.60 g/mol, is an anionic surfactant known for its unique structural features that include a benzenesulfonic acid moiety linked to a decyl chain through an ether bond, along with a sulfophenoxy group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and cleaning applications.

Chemical Structure and Properties

The compound's structure is characterized by both hydrophobic and hydrophilic components, which are crucial for its surfactant properties. The hydrophobic decyl chain enhances its ability to interact with lipophilic substances, while the hydrophilic sulfonic acid and sulfophenoxy groups facilitate solubility in water.

| Property | Value |

|---|---|

| Molecular Formula | C22H30O8S2 |

| Molecular Weight | 478.60 g/mol |

| Charge | Neutral |

| Stereochemistry | Achiral |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to enhance the efficacy of other antimicrobial agents when used in combination, demonstrating synergistic effects that improve overall effectiveness against various pathogens, including bacteria and fungi .

Case Study: Synergistic Effects

A study highlighted the compound's ability to work synergistically with other surfactants, leading to improved cleaning efficiency and antimicrobial activity. This is particularly relevant in industrial applications where effective cleaning agents are necessary.

Cytotoxicity and Safety

While the compound shows promise in antimicrobial applications, its cytotoxicity profile is also critical. Evaluations of cytotoxic effects on mammalian cells are necessary to determine safe usage levels in consumer products. Preliminary studies indicate low cytotoxicity at concentrations typically used in formulations .

Industrial Use

This compound is primarily utilized in various industrial applications due to its surfactant properties. It is commonly found in:

- Cleaning products

- Personal care items

- Industrial detergents

The versatility of this compound makes it valuable across different sectors, particularly where surfactant properties are essential.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dodecylbenzenesulfonic acid | C18H30O3S | Commonly used as a surfactant in detergents |

| Octylphenol ethoxylate | C16H26O3 | Known for its emulsifying properties |

| Sodium dodecylbenzene sulfonate | C12H25NaO3S | Widely used in household cleaning products |

| Disodium dodecyl(sulfophenoxy)-benzenesulfonate | C24H34O7S2 | Similar structure but different ionic properties |

The unique structural arrangement of this compound allows it to function effectively as a surfactant while potentially offering distinct biological activities compared to similar compounds.

Q & A

Basic Research Questions

Q. How can the molecular structure of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid be experimentally validated?

- Methodological Answer : Use techniques such as nuclear magnetic resonance (NMR) to confirm the positions of sulfonic acid groups and ether linkages. Mass spectrometry (MS) can verify molecular weight and fragmentation patterns, as demonstrated for structurally similar benzenesulfonic acids . For 3D structural insights, quantum chemical calculations (e.g., density functional theory) paired with interactive 3D visualization tools (like SDF/MOL files) are recommended .

Q. What are the primary solubility and stability characteristics of this compound under aqueous conditions?

- Methodological Answer : Conduct pH-dependent solubility assays to assess sulfonic acid group ionization. Stability can be evaluated via accelerated degradation studies (e.g., exposure to heat, light, or oxidizing agents) and monitored using high-performance liquid chromatography (HPLC) . Safety data for analogous compounds (e.g., 4-hydroxybenzenesulfonic acid) indicate high aqueous solubility but sensitivity to strong oxidizers .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodological Answer : Employ reaction path search methods integrating quantum chemical calculations (e.g., transition state analysis) and statistical design of experiments (DoE) to identify optimal conditions. For example, ether linkage formation may require controlled temperatures and catalysts, as seen in related benzenesulfonic acid syntheses .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the azo and sulfonic acid groups in this compound?

- Methodological Answer : Use time-resolved spectroscopy (e.g., UV-Vis or Raman) to study azo group reduction/oxidation pathways. Computational studies (e.g., QSPR models) can predict sulfonic acid group interactions with biological membranes or metal ions, as applied to analogous compounds .

Q. How does the compound’s electronic structure influence its interfacial behavior in membrane technologies?

- Methodological Answer : Perform molecular dynamics simulations to model interactions with lipid bilayers or synthetic membranes. Experimental validation can include zeta potential measurements and surface tension assays , leveraging methodologies from membrane separation research .

Q. What strategies resolve contradictions in spectral data (e.g., NMR or MS) for this compound?

- Methodological Answer : Cross-validate data using high-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, HSQC). For ambiguous peaks, compare with databases like NIST Chemistry WebBook or AIST/NIMS spectral libraries, which standardize benzenesulfonic acid derivatives .

Q. How can computational models predict the compound’s environmental fate or toxicity?

- Methodological Answer : Apply toxicokinetic/toxicodynamic (TK/TD) models parameterized with physicochemical data (e.g., logP, pKa). Tools like EPA’s DSSTox provide analogs (e.g., sodium 3,5-dibromo-4-nitrosobenzene-1-sulfonate) for benchmarking biodegradation or bioaccumulation potential .

Key Considerations for Experimental Design

- Controlled Variables : Temperature, pH, and solvent polarity critically influence sulfonic acid group ionization and azo stability .

- Data Reproducibility : Use standardized protocols from authoritative sources (e.g., PubChem, ECHA) for synthesis and characterization .

- Ethical Compliance : Adhere to safety regulations for handling sulfonic acids, including PPE and waste disposal, as outlined in laboratory hygiene plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.